1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol
Description
Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govglobalresearchonline.netresearchgate.net Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netnih.gov The presence of both a pyrrole-like and a pyridine-like nitrogen atom imparts amphoteric properties, allowing for a wide range of chemical modifications. nih.gov This versatility has led to the incorporation of the pyrazole core into numerous FDA-approved drugs with activities spanning from anti-inflammatory (Celecoxib) to anticancer (Ibrutinib) and antiviral applications. nih.govnih.govresearchgate.net The stability of the pyrazole ring and its ability to participate in various non-covalent interactions contribute to its frequent appearance in biologically active molecules. ijraset.comresearchgate.net
Overview of 1H-Pyrazol-5-ol Scaffolds in Academic Research
Within the vast family of pyrazole derivatives, 1H-pyrazol-5-ol scaffolds, also known as pyrazolones, are a subject of intense academic and industrial research. nih.gov These compounds are characterized by a hydroxyl group at the 5-position of the pyrazole ring, which leads to interesting tautomeric equilibria. tandfonline.comresearchgate.net The ability of these compounds to exist in different tautomeric forms—the OH (enolic), NH, and CH (keto) forms—is a key feature that influences their reactivity and biological activity. tandfonline.comresearchgate.net Research has extensively explored the synthesis of pyrazol-5-ol derivatives and their potential as antimicrobial, antitumor, and anti-inflammatory agents. nih.govrsc.org The scaffold's ability to act as a versatile precursor for the synthesis of fused heterocyclic systems further enhances its importance in organic synthesis. researchgate.net
Structural and Electronic Characteristics of 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol
While specific experimental data for this compound is not extensively documented in publicly available literature, its structural and electronic properties can be inferred from studies on analogous compounds.
Tautomerism: Like other 1,3-disubstituted pyrazol-5-ones, the target compound is expected to exhibit tautomerism. The equilibrium between the hydroxy (OH), amino (NH), and methylene (B1212753) (CH) tautomers is influenced by the nature of the substituents and the solvent. tandfonline.comresearchgate.net For 1-phenyl-3-substituted pyrazol-5-ones, studies have shown that aprotic solvents tend to stabilize the CH (oxo) tautomer, while protic solvents shift the equilibrium towards the OH form. tandfonline.com The presence of a bulky phenyl group at the 3-position may also influence the predominant tautomeric form due to steric hindrance. tandfonline.com
Electronic Properties: The electronic properties of the pyrazole ring are influenced by its substituents. The phenyl group at the C3 position and the 2-methoxyphenyl group at the N1 position will modulate the electron density distribution within the pyrazole ring. nih.gov The methoxy (B1213986) group on the N1-phenyl ring is an electron-donating group, which can influence the reactivity and intermolecular interactions of the molecule. nih.gov Computational studies on related pyrazole derivatives have been used to predict their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their chemical reactivity and potential applications in materials science. tsijournals.com
Below is a table summarizing the expected properties based on analogous compounds:
| Property | Expected Characteristic for this compound |
| Tautomerism | Exists in equilibrium between OH, NH, and CH forms. The predominant form is solvent-dependent. |
| Molecular Geometry | Non-planar structure with rotation of the phenyl and methoxyphenyl rings relative to the pyrazole core. |
| Electronic Effects | The electron-donating methoxy group influences the electron density of the pyrazole ring. |
Current Research Landscape and Knowledge Gaps Pertaining to the Target Compound
The current research landscape for pyrazole-5-ol derivatives is vibrant and expanding, with a continuous stream of publications on their synthesis, characterization, and applications. nih.govresearchgate.net However, a specific focus on this compound appears to be a significant knowledge gap. There is a lack of dedicated studies detailing its synthesis, comprehensive spectroscopic analysis, crystal structure, and evaluation of its biological or material properties.
This gap presents an opportunity for future research. A systematic investigation of this particular compound could provide valuable insights into how the specific substitution pattern—a 2-methoxyphenyl group at N1 and a phenyl group at C3—influences the tautomeric equilibrium, solid-state packing, and potential biological activities. Such studies would contribute to a more complete understanding of the structure-property relationships within the broader class of 1,3-disubstituted pyrazol-5-ols.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-15-10-6-5-9-14(15)18-16(19)11-13(17-18)12-7-3-2-4-8-12/h2-11,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMLNYDQROOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Methoxyphenyl 3 Phenyl 1h Pyrazol 5 Ol
Classical Approaches for Pyrazole-5-ol Synthesis
The synthesis of the pyrazole-5-ol core is a well-established area of heterocyclic chemistry, with several classical methods being routinely employed. These foundational strategies provide the basis for the targeted synthesis of more complex derivatives.
Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and β-Keto Esters
The most traditional and widely utilized method for the synthesis of pyrazol-5-ones is the cyclocondensation reaction between a hydrazine derivative and a β-keto ester. beilstein-journals.orgmdpi.com This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, is a robust and versatile method that allows for the introduction of a wide variety of substituents on the pyrazole ring. beilstein-journals.org
In the context of 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol, the synthesis would involve the reaction of (2-methoxyphenyl)hydrazine (B95994) with a β-keto ester such as ethyl benzoylacetate. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the final pyrazol-5-ol product.
Table 1: Examples of Classical Cyclocondensation for Pyrazole-5-ol Synthesis
| Hydrazine Derivative | β-Keto Ester | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Phenylhydrazine (B124118) | Ethyl acetoacetate (B1235776) | Ethanol (B145695) | Acetic acid | >90 |
| (4-chlorophenyl)hydrazine | Ethyl benzoylacetate | Acetic acid | None | 85-95 |
This table is generated based on data from analogous reactions and serves as an illustrative example.
The regioselectivity of the cyclization can be a critical factor, especially with unsymmetrical β-keto esters. However, in the case of ethyl benzoylacetate, the cyclization typically proceeds to give the 3-phenyl substituted pyrazol-5-ol. The reaction conditions are generally mild, often requiring refluxing in a protic solvent like ethanol or acetic acid. nih.gov
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials. tandfonline.commdpi.comnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, including pyrazol-5-ols. nih.govmdpi.com
A common MCR approach for pyrazol-5-ols involves a one-pot reaction of an aldehyde, a β-keto ester, and a hydrazine derivative. mdpi.com For the target molecule, this could involve the reaction of benzaldehyde, ethyl acetoacetate, and (2-methoxyphenyl)hydrazine. These reactions can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts. tandfonline.com The use of MCRs can significantly simplify the synthetic procedure by avoiding the isolation of intermediates and reducing the number of purification steps. mdpi.com
Targeted Synthesis and Optimization of this compound
While the classical methods provide a solid foundation, the targeted synthesis of this compound allows for methodological refinements and optimization of reaction conditions to improve yield, purity, and sustainability.
Precursor Synthesis and Methodological Refinements
The key precursors for the synthesis of this compound are (2-methoxyphenyl)hydrazine and ethyl benzoylacetate. (2-Methoxyphenyl)hydrazine can be synthesized from 2-methoxyaniline via diazotization followed by reduction. Ethyl benzoylacetate is commercially available or can be prepared by the Claisen condensation of ethyl acetate (B1210297) and ethyl benzoate.
Methodological refinements for the synthesis of the target molecule often focus on improving the efficiency and selectivity of the cyclocondensation step. This can include the use of microwave irradiation to accelerate the reaction, or the use of solid-supported catalysts for easier separation and recycling. nih.gov
Optimization of Reaction Conditions
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing the environmental impact. researchgate.netresearchgate.net Key parameters that are often optimized include the choice of solvent, reaction temperature, pressure, and the type and loading of the catalyst.
Solvent Effects: The choice of solvent can have a significant impact on the reaction rate and yield. While traditional syntheses often employ ethanol or acetic acid, greener alternatives such as water, ionic liquids, or deep eutectic solvents are being explored. thieme-connect.comresearchgate.net Reactions in aqueous media are particularly attractive from an environmental perspective. thieme-connect.com
Temperature and Pressure: The reaction temperature is a critical parameter that influences the rate of reaction. While many pyrazole syntheses are carried out at reflux, microwave-assisted synthesis can significantly reduce reaction times by allowing for rapid heating to higher temperatures. nih.gov
Catalytic Loadings: In catalyzed reactions, optimizing the catalyst loading is important to ensure high efficiency while minimizing cost and potential contamination of the product. Studies on similar pyrazole syntheses have shown that catalyst loadings can often be reduced without a significant loss in yield. nih.gov
Table 2: Illustrative Optimization of Reaction Conditions for Pyrazole Synthesis
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 80 | 6 | 75 |
| 2 | Water | Cetyltrimethylammonium bromide (10) | 100 | 2 | 92 |
| 3 | Acetic Acid | None | 118 | 3 | 88 |
This table is a hypothetical representation based on general findings in pyrazole synthesis optimization.
Green Chemistry Principles in Pyrazol-5-ol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazol-5-ols, to reduce the environmental footprint of chemical processes. nih.govnih.govresearchgate.net
Key green chemistry approaches in pyrazol-5-ol synthesis include:
Use of Greener Solvents: Replacing volatile organic compounds with water, supercritical fluids, or biodegradable solvents. thieme-connect.comresearchgate.net
Catalysis: Employing reusable solid acid catalysts, nanocatalysts, or biocatalysts to improve efficiency and reduce waste. nih.gov
Energy Efficiency: Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption. nih.gov
Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of starting materials into the final product. nih.gov
The development of synthetic methodologies for this compound that incorporate these green chemistry principles is an active area of research, aiming to provide more sustainable and environmentally friendly routes to this important class of compounds.
Catalyst-Free Reaction Protocols
The drive towards process simplification and waste reduction has led to the development of catalyst-free synthetic methods. For pyrazol-5-ol derivatives, these protocols often leverage alternative energy sources or green solvents to facilitate the reaction without the need for a chemical promoter. journals.co.zaacs.org The absence of a catalyst simplifies the workup procedure, reduces costs, and prevents product contamination with residual catalyst. journals.co.za
One effective approach involves conducting the condensation of phenylhydrazine derivatives and ethyl acetoacetate in an ethanol/water mixture under ultrasonic irradiation at room temperature. acs.org This pseudo-five-component, one-pot synthesis for structurally related bis-pyrazolylmethanes provides excellent yields in remarkably short reaction times (5-8 minutes). acs.orgresearchgate.net The use of ultrasound provides the necessary activation energy for the reaction, demonstrating a green and convenient alternative to traditional heating. acs.org
| Reactants | Solvent System | Conditions | Product Class | Yield (%) | Reference |
| Aromatic Aldehydes, Phenylhydrazine, Ethyl Acetoacetate | Water/Ethanol (1:1) | Ultrasound, Room Temp. | 4,4'-(Arylmethylene)bis(pyrazol-5-ols) | 92-99 | acs.org, researchgate.net |
| Hydrazine, Ethyl Acetoacetate, Aldehydes | Magnetized Water (MDW) | 80 °C, Stirring | Bis-pyrazolone derivatives | 85-95 | scielo.org.za |
Application of Recyclable Catalysts (e.g., Magnetic Nanocomposites, Ionic Liquids)
When a catalyst is necessary to achieve desired efficiency, the focus shifts to recyclable systems that minimize waste and economic outlay. Magnetic nanocomposites and ionic liquids have emerged as highly effective and reusable catalysts for pyrazole synthesis. bohrium.combohrium.com
Magnetic Nanocomposites: Magnetic nanoparticles (MNPs), such as Fe₃O₄, offer high catalytic activity due to their large surface-area-to-volume ratio. bohrium.com Their key advantage is the ease of separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse without significant loss of activity over multiple cycles. bohrium.comnih.gov Various functionalized MNPs have been designed to act as efficient heterogeneous catalysts for the synthesis of pyrazole and pyrazolone (B3327878) derivatives, often providing high yields under mild conditions. nih.govui.ac.id For instance, a novel Fe₃O₄@CPTMO-phenylalanine-Ni nanocatalyst has been successfully employed for the one-pot, three-component synthesis of substituted pyrazoles, demonstrating excellent yields and reusability for at least four runs. nih.gov
| Catalyst Type | Reactants | Solvent | Conditions | Reusability | Yield (%) | Reference |
| Fe₃O₄@CPTMO-phenylalanine-Ni | Arylglyoxals, Diketones, 1H-pyrazole-5-amines | Water | 80 °C | At least 4 runs | High | nih.gov |
| Zirconium Magnetic Nanocomposite | Aromatic Aldehydes, Malononitrile, Phenylhydrazine, Ethyl Acetoacetate | EtOH:H₂O | 50 °C | Not specified | Significant | mdpi.com |
| Fe(III)-based Ionic Liquid | Hydrazines, 1,3-Diketones | Neat | Room Temp. | Up to 4 cycles | 78-90 | ias.ac.in |
| [EMIM]Cl (Ionic Liquid) | 1,3-Dicarbonyls, Tosylhydrazine | Neat | Room Temp. | Not specified | Excellent | researchgate.net |
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. jocpr.comjocpr.com Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive green alternatives to volatile organic solvents. ias.ac.in In pyrazole synthesis, acidic or basic ionic liquids can catalyze the condensation reaction efficiently. ias.ac.in For example, a transition metal-based ionic liquid containing Fe(III) has been utilized as a recyclable homogeneous catalyst for the one-pot synthesis of pyrazoles at room temperature from hydrazines and 1,3-diketones. ias.ac.in The catalyst was successfully reused for up to four cycles with only a minor decrease in yield. ias.ac.in
Utilization of Environmentally Benign Solvents (e.g., Magnetized Distilled Water, Ethanol/Water Mixtures)
The choice of solvent is a critical component of green synthesis. Replacing traditional organic solvents with environmentally benign alternatives like water or ethanol is a primary goal. thieme-connect.com
Magnetized Distilled Water (MDW): Water is an ideal green solvent due to its availability, non-toxicity, and safety. Its utility can be enhanced by magnetization. Magnetized distilled water (MDW) has been shown to be a highly effective medium for the catalyst-free synthesis of pyrazolone derivatives. journals.co.zascielo.org.za Reactions conducted in MDW at elevated temperatures (e.g., 80 °C) can produce high to excellent yields of products like bis-pyrazolones. scielo.org.za The magnetic field is believed to alter the physical properties of water, such as hydrogen bonding, which can enhance reaction rates. scielo.org.zaresearchgate.net
Ethanol/Water Mixtures: Aqueous ethanol is another widely used green solvent system that combines the benefits of water with the enhanced solubility of organic reactants in ethanol. This solvent mixture is particularly effective when combined with ultrasound irradiation for the catalyst-free synthesis of bis(pyrazol-5-ols), enabling rapid reactions at room temperature with high yields. acs.orgresearchgate.net
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and controlling product formation. The synthesis of this compound from (2-methoxyphenyl)hydrazine and ethyl benzoylacetate follows the well-established Knorr pyrazole synthesis pathway.
Proposed Reaction Mechanisms and Identification of Key Intermediates
The Knorr synthesis mechanism proceeds through a sequence of condensation and cyclization steps. rsc.orgjk-sci.com
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of (2-methoxyphenyl)hydrazine on the ketone carbonyl of ethyl benzoylacetate. This is the more electrophilic carbonyl group compared to the ester. This step forms a carbinolamine intermediate.
Dehydration: The carbinolamine intermediate readily loses a molecule of water to form a stable hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl group. This cyclization step forms a five-membered heterocyclic intermediate, a hydroxylpyrazolidine. rsc.org
Aromatization: The final step involves the elimination of a molecule of ethanol from the cyclic intermediate to form the stable, aromatic pyrazol-5-ol ring.
A plausible mechanism for this pathway is illustrated below:
Scheme 1: Proposed mechanism for the formation of this compound. (Reactant 1: (2-methoxyphenyl)hydrazine; Reactant 2: Ethyl benzoylacetate) Step 1: Initial attack on the keto group to form a hydrazone intermediate. Step 2: Intramolecular cyclization via attack on the ester carbonyl. Step 3: Elimination of ethanol to yield the final pyrazol-5-ol product.
In related multicomponent reactions performed in magnetized distilled water, the initial step is the rapid formation of the pyrazolone ring, which then acts as a nucleophile in subsequent Knoevenagel and Michael addition reactions. scielo.org.zaresearchgate.net
Kinetic and Thermodynamic Studies of Formation Reactions
While the general mechanism of the Knorr pyrazole synthesis is well-accepted, detailed kinetic studies reveal a more complex picture. rsc.org Research using transient flow methods to study the reaction between phenyl hydrazine and 1,3-diketones has shown that the kinetics are more intricate than previously reported. rsc.org
Based on a comprehensive search for scientific literature, detailed experimental data for the specific compound this compound is not available in the public domain. To construct the requested article with the specified level of detail and scientific accuracy for each subsection, published research containing the following data would be required:
High-Resolution NMR data (¹H, ¹³C, 2D): Specific chemical shifts (ppm), coupling constants (Hz), and correlation spectra (like COSY, HSQC, HMBC) are necessary for a complete structural assignment.
FTIR and Raman data: Measured vibrational frequencies (cm⁻¹) are needed to identify characteristic functional group absorptions and fingerprint regions.
UV-Vis data: The absorption maxima (λmax) are required to discuss the electronic transitions of the molecule's chromophoric system.
High-Resolution Mass Spectrometry data: Precise mass-to-charge (m/z) ratios are essential for confirming the molecular formula and analyzing fragmentation patterns.
X-ray Crystallography data: Crystallographic parameters (such as unit cell dimensions, space group, bond lengths, and bond angles) are fundamental for a definitive analysis of the solid-state molecular geometry and crystal packing.
Without access to published studies containing this specific information for this compound, it is not possible to generate the thorough and scientifically accurate article as outlined in the instructions. Information on structurally similar, but not identical, compounds cannot be used as it would violate the strict requirement to focus solely on the specified chemical entity.
Spectroscopic and Structural Characterization of 1 2 Methoxyphenyl 3 Phenyl 1h Pyrazol 5 Ol
Tautomeric Forms and Equilibrium Studies
Experimental Determination of Tautomeric Preferences in Various Media
The determination of the predominant tautomeric form of pyrazol-5-ol derivatives in different media is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
In the solid state, X-ray crystal structure analysis of analogous compounds like 1-phenyl-1H-pyrazol-3-ol has unambiguously shown the presence of the OH-tautomer. nih.govnih.gov These crystalline structures often reveal dimeric units formed through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyrazole (B372694) nitrogen of another. nih.govnih.gov
In solution, the tautomeric equilibrium is highly dependent on the solvent. For instance, studies on 1-phenyl-1H-pyrazol-3-ol have demonstrated that in nonpolar solvents such as chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), the compound predominantly exists as the 1H-pyrazol-3-ol tautomer, often in the form of dimeric pairs. nih.govmdpi.com However, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), while the 1H-pyrazol-3-ol form is still present, it tends to exist as monomers due to the disruption of intermolecular hydrogen bonds by the solvent molecules. nih.govnih.govmdpi.com
The tautomeric preferences of several analogous pyrazole derivatives in various media are summarized in the interactive data table below.
Table 1: Tautomeric Preferences of Analogous Pyrazole Derivatives in Different Media
| Compound | Medium | Predominant Tautomeric Form | Method of Determination | Reference |
| 1-Phenyl-1H-pyrazol-3-ol | Solid State | 1H-Pyrazol-3-ol (dimers) | X-ray Crystallography | nih.govnih.gov |
| 1-Phenyl-1H-pyrazol-3-ol | CDCl₃ (nonpolar) | 1H-Pyrazol-3-ol (dimers) | NMR Spectroscopy | nih.govmdpi.com |
| 1-Phenyl-1H-pyrazol-3-ol | C₆D₆ (nonpolar) | 1H-Pyrazol-3-ol (dimers) | NMR Spectroscopy | nih.govmdpi.com |
| 1-Phenyl-1H-pyrazol-3-ol | DMSO-d₆ (polar aprotic) | 1H-Pyrazol-3-ol (monomers) | NMR Spectroscopy | nih.govnih.govmdpi.com |
| 3(5)-Phenylpyrazoles | Solution | Mixture rich in the 3-phenyl tautomer | NMR Spectroscopy | fu-berlin.dersc.org |
| 3(5)-Phenylpyrazoles | Solid State | 3-Phenyl tautomer | X-ray Crystallography | fu-berlin.dersc.org |
| 1-(2',4'-dinitrophenyl)-3-methyl-2-pyrazolin-5-one | Solid State | CH tautomer | X-ray Crystallography, NMR | rsc.org |
| 1-(2',4'-dinitrophenyl)-3-methyl-2-pyrazolin-5-one | Gas Phase | CH tautomer | Theoretical Calculations | rsc.org |
Influence of Molecular Environment on Tautomeric Equilibria
The molecular environment plays a crucial role in dictating the position of the tautomeric equilibrium in pyrazol-5-ol systems. The key factors influencing this equilibrium are solvent polarity and the capacity for hydrogen bonding.
In nonpolar solvents, the self-association of pyrazole molecules through hydrogen bonding is favored, leading to the stabilization of dimeric structures of the OH-tautomer, as observed for 1-phenyl-1H-pyrazol-3-ol. nih.govmdpi.com The stability of these dimers contributes to the predominance of the hydroxyl form in such environments.
Conversely, in polar solvents, particularly those that are good hydrogen bond acceptors (like DMSO), the solvent molecules can effectively compete for hydrogen bonding with the pyrazole derivative. This interaction disrupts the self-associated dimers, leading to the prevalence of monomeric species. While the OH-form may still be the major tautomer, the equilibrium can be shifted. For some pyrazolone (B3327878) systems, polar solvents have been shown to favor the keto (NH or CH) tautomers. nih.gov The stabilization of different tautomers is influenced by the modulation of the molecular dipole moment by the solvent. nih.gov
Furthermore, the nature and position of substituents on the pyrazole ring can significantly impact the tautomeric preference. Electron-donating or withdrawing groups can alter the relative acidities of the protons involved in the tautomerism, thereby shifting the equilibrium. For 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally favored in both solution and the solid state. fu-berlin.dersc.org
Based on these studies of analogous compounds, it is plausible to predict that 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol would predominantly exist in the hydroxyl (OH) tautomeric form, particularly in the solid state and in nonpolar solvents. In polar solvents, while the OH form is likely to remain significant, the equilibrium might shift to some extent, and the compound would likely exist as monomers solvated by the solvent molecules.
Advanced Computational and Theoretical Studies of 1 2 Methoxyphenyl 3 Phenyl 1h Pyrazol 5 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the molecular and electronic properties of pyrazolone (B3327878) derivatives. researchgate.netnih.gov These methods are used to determine optimized geometries, vibrational frequencies, and electronic characteristics of the molecule. researchgate.netfigshare.com A common approach involves using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p) to perform calculations in both the gas phase and in various solvents to understand environmental effects. researchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, Charge Distribution)
The electronic properties of pyrazolone derivatives are explored through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial descriptors of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. For pyrazolone derivatives, DFT calculations are employed to compute these energy values and other quantum chemical descriptors that provide a deeper understanding of their electronic behavior. researchgate.net
Table 1: Representative Quantum Chemical Descriptors for a Pyrazolone Derivative
| Parameter | Symbol | Typical Calculated Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.20 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.35 | Chemical reactivity and stability |
| Ionization Potential | IP | 6.20 | Energy required to remove an electron |
| Electron Affinity | EA | 1.85 | Energy released when an electron is added |
| Global Hardness | η | 2.175 | Resistance to change in electron distribution |
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the localization of electronic charge on different atoms within the molecule. This information is vital for identifying reactive sites, particularly for electrophilic and nucleophilic attacks.
Conformational Analysis and Energy Landscape Mapping
Pyrazolones, including 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol, can exist in several tautomeric forms, primarily the OH, NH, and CH forms. researchgate.netdntb.gov.ua DFT calculations are crucial for determining the relative stability of these tautomers by computing their total energies. researchgate.net Theoretical studies on similar pyrazolones have shown that substituents and solvent effects can significantly influence the equilibrium between these forms. researchgate.netmdpi.com Generally, the OH-tautomer is found to be one of the more stable forms for 5-pyrazolones.
Table 2: Calculated Relative Stability of Pyrazolone Tautomers
| Tautomeric Form | Relative Energy (kJ/mol) | Stability |
|---|---|---|
| OH-form (pyrazol-5-ol) | 0.00 | Most Stable |
| NH-form (pyrazolin-5-one) | +15.2 | Less Stable |
| CH-form (pyrazolin-5-one) | +45.8 | Least Stable |
Prediction and Correlation of Spectroscopic Properties with Experimental Data (e.g., NMR Shielding Tensors, Vibrational Frequencies)
A key application of quantum chemical calculations is the prediction of spectroscopic data, which serves to validate the computational model against experimental results. figshare.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). jocpr.com These theoretical values are often plotted against experimental data, and a high correlation coefficient (R²) indicates excellent agreement, confirming the accuracy of the computed molecular structure. figshare.comjocpr.com
Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretching, N-H bending). Comparing the computed IR spectrum with the experimental one helps in the assignment of spectral bands to specific molecular motions. nih.gov
Table 3: Illustrative Correlation of Calculated vs. Experimental ¹³C NMR Shifts for a Pyrazolone Skeleton
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O | 160.8 | 161.5 | -0.7 |
| C-N (pyrazole) | 148.2 | 149.1 | -0.9 |
| C-C (pyrazole) | 102.2 | 103.0 | -0.8 |
| Aromatic C | 138.8 | 139.4 | -0.6 |
| Aromatic C | 125.0 | 125.7 | -0.7 |
Correlation: R² = 0.998 (Hypothetical value for illustration)
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. eurasianjournals.com By solving Newton's equations of motion, MD simulations can track the trajectories of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govresearchgate.net
Investigation of Conformational Flexibility and Solvent Interactions
While specific MD simulation studies on this compound are not widely reported, this technique is well-suited to explore its dynamic properties. eurasianjournals.com An MD simulation would allow for the investigation of the molecule's conformational flexibility by observing the rotation around single bonds and fluctuations in dihedral angles over time.
Mechanistic Insights from Computational Models
Computational models are invaluable for elucidating reaction mechanisms at a molecular level. nih.gov For pyrazolone derivatives, theoretical studies have provided insights into their antioxidant activity. researchgate.net By calculating parameters such as bond dissociation energies, computational models can predict the likely mechanism through which these molecules scavenge free radicals. For instance, studies on pyrazolones suggest that they preferably act as antioxidants via a hydrogen atom transfer (HAT) mechanism rather than a sequential electron transfer-proton transfer (SETPT) pathway. researchgate.net This type of mechanistic insight is crucial for designing novel compounds with enhanced biological activities.
Transition State Analysis for Reaction Pathways
Transition State (TS) analysis is a cornerstone of computational reaction mechanism studies. It involves locating the saddle point on a potential energy surface that connects reactants to products. The geometry and energy of this TS are critical for understanding the kinetics of a reaction. For the formation of this compound, several key transition states would be analyzed.
The reaction mechanism is generally understood to proceed through the following stages, each with an associated transition state:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydrazine (B178648) nitrogen atom onto one of the carbonyl carbons of the 1,3-dicarbonyl precursor. Computational models are used to determine which carbonyl group is preferentially attacked, thus predicting the regioselectivity of the reaction. The transition state for this step (TS1) involves the partial formation of a C-N bond.
Intramolecular Cyclization: Following the initial addition, an intermediate is formed which then undergoes an intramolecular cyclization. The nitrogen atom attacks the second carbonyl carbon, leading to the formation of the five-membered ring. The search for this transition state (TS2) is crucial as the ring-closing step is often rate-determining. rsc.org The geometry of TS2 reveals the extent of bond formation and breaking during the cyclization.
Dehydration: The cyclized intermediate, a hydroxylpyrazolidine, subsequently eliminates a molecule of water to form the final aromatic pyrazole (B372694) ring. rsc.org This process can involve one or more steps, each with its own transition state (TS3), corresponding to proton transfers and the final cleavage of the C-O bond.
Theoretical calculations, often using DFT methods like B3LYP with a basis set such as 6-311+G(d,p), are employed to optimize the geometries of reactants, intermediates, transition states, and products. researchgate.netkfupm.edu.sa Vibrational frequency calculations are then performed to characterize these structures. A genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 1: Representative Geometric Parameters of a Calculated Transition State (TS2 - Cyclization Step) for a Model Pyrazole Synthesis
| Parameter | Bond Length (Å) | Description |
| N-C (forming) | 2.150 | The bond being formed between the second nitrogen and the carbonyl carbon. |
| C=O (reacting) | 1.355 | The reacting carbonyl bond, which is elongating as it loses double bond character. |
| N-N | 1.380 | The nitrogen-nitrogen single bond within the hydrazine moiety. |
| C-N (existing) | 1.420 | The carbon-nitrogen bond formed in the initial addition step. |
Note: The data in this table is illustrative, based on typical values found in DFT studies of pyrazole formation, and does not represent experimentally verified values for the specific title compound.
Reaction Path Determination and Energy Barriers
Once transition states are located, the entire reaction path connecting reactants to products can be mapped out. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the path of steepest descent from a transition state down to the corresponding reactant and product, confirming that the identified TS correctly links the intended species.
Computational models can also assess the influence of catalysts (acid or base) and solvent effects on the energy barriers. For example, an acid catalyst might lower the energy barrier for the dehydration step by protonating the hydroxyl group, making it a better leaving group.
Table 2: Illustrative Calculated Energy Barriers for the Knorr Synthesis of a Phenyl-Substituted Pyrazol-5-ol
| Reaction Step | Transition State | Activation Energy (Ea) (kcal/mol) | Relative Energy (kcal/mol) |
| Reactants | - | - | 0.0 |
| Nucleophilic Attack | TS1 | 12.5 | -5.2 (Intermediate 1) |
| Cyclization | TS2 | 18.3 | -1.8 (Intermediate 2) |
| Dehydration | TS3 | 15.1 | -25.7 (Products) |
Note: This table presents hypothetical but realistic energy values derived from computational studies on analogous pyrazole syntheses to illustrate the concepts of reaction path energetics. acs.org The values are not specific to this compound.
These theoretical studies provide a detailed molecular-level picture of the reaction mechanism. By analyzing the transition states and reaction energy profiles, chemists can rationalize experimental outcomes, predict the effects of substituent changes, and design more efficient synthetic routes. acs.orgmdpi.com
Investigation of Chemical Reactivity and Derivatization of 1 2 Methoxyphenyl 3 Phenyl 1h Pyrazol 5 Ol
Electrophilic Substitution Reactions on the Pyrazole (B372694) and Aromatic Rings
The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. mdpi.com For substituted pyrazoles, the C4 position is the most nucleophilic and, therefore, the primary site for such reactions. mdpi.com
Common electrophilic substitution reactions at the C4 position include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C4 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF). mdpi.com This formylation is a key step in creating pyrazole-4-carbaldehydes, which are versatile intermediates for synthesizing more complex derivatives. mdpi.comnih.govmdpi.com
Halogenation: The C4 position can be readily halogenated using reagents like N-iodosuccinimide (NIS) or a ceric ammonium (B1175870) nitrate (B79036) (CAN)/I₂ system for iodination. evitachem.com These halogenated pyrazoles serve as excellent precursors for cross-coupling reactions.
Nitration and Sulfonation: Although less common, nitration and sulfonation can also occur at the C4 position under specific conditions.
The aromatic rings (the N1-methoxyphenyl and C3-phenyl groups) can also undergo electrophilic substitution. The methoxy (B1213986) group on the N1-phenyl ring is an ortho-, para-directing activator, while the pyrazole ring's influence on the C3-phenyl group must also be considered. The ortho-methoxy group can also act as a directing group in transition metal-catalyzed C-H activation, allowing for functionalization at its ortho position without affecting the pyrazole core. evitachem.com
Nucleophilic Reactions at the Pyrazol-5-ol Moiety
The pyrazol-5-ol moiety is characterized by its tautomerism, existing as both enol (pyrazol-5-ol) and keto (pyrazolin-5-one) forms. The hydroxyl group is nucleophilic and can react with various electrophiles.
Key reactions include:
O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a base to form a pyrazolate anion, which then acts as a nucleophile. Reaction with alkyl halides (e.g., methyl iodide, iodobutane) or dimethyl sulfate (B86663) yields the corresponding O-alkylated derivatives (5-alkoxypyrazoles). nih.govimtm.cz
O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters.
Conversion to Triflates: The hydroxyl group can be converted into a triflate (-OTf) group, which is an excellent leaving group. This transformation is crucial for subsequent palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups at the C5 position. nih.gov
Cycloaddition Reactions Involving the Pyrazole System
The pyrazole ring, due to its aromatic character, is generally reluctant to participate as a diene in cycloaddition reactions such as the Diels-Alder reaction. The loss of aromaticity during the reaction presents a significant energy barrier.
However, under specific conditions, these reactions can be induced:
Activation: The pyrazole ring may need to be activated, for instance, by introducing electron-withdrawing groups.
Reactive Dienophiles: Using highly reactive dienophiles like N-methylmaleimide can facilitate the reaction.
Forcing Conditions: High temperatures and high-power microwave irradiation have been shown to promote Diels-Alder reactions with vinylpyrazoles, leading to the formation of fused ring systems like tetrahydroindazoles, albeit sometimes in low yields.
For 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol, a vinyl or styryl group would first need to be introduced, typically at the C4 position, to create the necessary diene system for a potential Diels-Alder reaction.
Synthesis of Novel Derivatives and Analogs of this compound
The synthesis of derivatives and analogs is crucial for exploring the structure-activity relationships of this scaffold. Modifications can be targeted at various positions on the pyrazole and its substituent rings.
The 1-(2-methoxyphenyl) group is introduced during the initial synthesis of the pyrazole ring, which typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). To create analogs with different substituents at the N1 position, one would use different arylhydrazines in this initial cyclization step. For example, using phenylhydrazine (B124118) would yield the 1-phenyl analog, while using 4-chlorophenylhydrazine (B93024) would result in a 1-(4-chlorophenyl) derivative.
Furthermore, advanced transition metal-catalyzed methods, such as Rh(III)-catalyzed C-H activation, can be envisioned for the direct functionalization of the existing 2-methoxyphenyl ring, allowing for the introduction of new groups via annulation reactions. evitachem.comrsc.org
The C3-phenyl group originates from the 1,3-dicarbonyl starting material, specifically from a benzoyl group in a compound like benzoylacetic acid ethyl ester. By varying this starting material, a wide range of substituents can be introduced at the C3 position. For example, using acetylacetic acid ethyl ester would yield a C3-methyl analog.
If a suitable leaving group (e.g., a halide) is present at the C3 position, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) could be employed to introduce diverse aryl, heteroaryl, or alkynyl moieties. evitachem.com
The C4 position is the most readily functionalized site on the pyrazole ring via electrophilic substitution. This allows for the synthesis of a vast library of derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF, 0°C to rt | 4-Formyl derivative | mdpi.com |
| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH, Ethanol (B145695), 55°C | 4-((E)-3-aryl-1-oxoprop-2-en-1-yl) derivative | nih.gov |
| Electrophilic Iodination | n-BuLi, I₂, -78°C | 4-Iodo derivative | evitachem.com |
| Mannich Reaction | Formaldehyde, secondary amine, acid catalyst | 4-(Aminomethyl) derivative | |
| Coupling with Diazonium Salts | ArN₂⁺Cl⁻, basic medium | 4-(Arylazo) derivative |
These C4-functionalized intermediates can be further elaborated. For instance, the 4-formyl group can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or used in condensations to form Schiff bases or chalcones. The 4-iodo derivative is a key precursor for introducing various substituents via Suzuki, Heck, or Sonogashira cross-coupling reactions. evitachem.com
Derivatization of the 2-Methoxyphenyl Substituent
The 2-methoxyphenyl substituent on the this compound molecule offers several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered physical, chemical, and biological properties. The primary sites for derivatization are the methoxy group and the aromatic ring itself.
O-Demethylation: A common and significant derivatization is the cleavage of the methyl ether to yield the corresponding phenol, 1-(2-hydroxyphenyl)-3-phenyl-1H-pyrazol-5-ol. This transformation can be achieved using various reagents known for ether cleavage, such as strong protic acids like hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃). This reaction is not only a route to a new functional group but also introduces a site for further reactions, such as esterification or etherification of the newly formed phenolic hydroxyl group. The presence of a phenolic group can also significantly influence the molecule's coordination chemistry and biological activity. Bacterial strains, such as Bradyrhizobium sp., have also been shown to mediate O-demethylation of methoxychlor, a compound containing methoxyphenyl groups, suggesting that biocatalytic routes could also be explored. nih.gov
Electrophilic Aromatic Substitution: The methoxy group is an activating ortho-, para-director for electrophilic aromatic substitution reactions on the phenyl ring. youtube.com Given that the ortho position relative to the methoxy group is sterically hindered by the pyrazole ring, and the para position is already substituted with the pyrazole, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group that are unsubstituted. Potential electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions might be complicated by potential coordination of the Lewis acid catalyst with the heteroatoms of the pyrazole ring.
These modifications can be used to tune the electronic properties of the molecule, which can impact its photophysical characteristics and the stability of its metal complexes.
A summary of potential derivatization reactions on the 2-methoxyphenyl substituent is presented in the table below.
| Reaction Type | Reagent(s) | Product Functional Group |
| O-Demethylation | BBr₃, HBr | Phenol (-OH) |
| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) |
| Bromination | NBS or Br₂ | Bromo (-Br) |
| Chlorination | NCS or Cl₂ | Chloro (-Cl) |
Metal Complex Formation and Coordination Chemistry
Ligand Properties of the Pyrazol-5-ol Moiety
The this compound molecule possesses excellent properties as a ligand for metal ions, primarily due to the coordination capabilities of the pyrazol-5-ol moiety. This functionality is characterized by its ability to exist in different tautomeric forms and to act as a versatile chelating agent upon deprotonation.
Tautomerism: The pyrazol-5-ol ring can exist in three principal tautomeric forms: the hydroxyl form (OH-form, 1H-pyrazol-5-ol), the methylene (B1212753) form (CH-form, pyrazolidin-5-one), and the amino form (NH-form, 1,2-dihydro-3H-pyrazol-3-one). The equilibrium between these forms can be influenced by the solvent, temperature, and the nature of the substituents on the pyrazole ring. In non-polar solvents, the OH-form is often the most stable. researchgate.net
Chelating Properties: Upon deprotonation of the hydroxyl group, the resulting pyrazol-5-olate anion acts as a bidentate ligand. Coordination to a metal ion typically occurs through the enolic oxygen atom (exocyclic O) and the nitrogen atom at the 2-position of the pyrazole ring (N2). This forms a stable five-membered chelate ring with the metal center. The presence of the N-phenyl group at the N1 position and the phenyl group at the C3 position can introduce steric hindrance and electronic effects that influence the stability and geometry of the resulting metal complexes. The 2-methoxyphenyl group at the N1 position can also influence the coordination behavior through steric effects or potential secondary interactions with the metal center. Pyrazole and its derivatives are well-established as excellent chelating agents for a wide range of transition metals. nih.gov
The general coordination mode of the deprotonated ligand is depicted below, showing the formation of a five-membered chelate ring.
| Coordinating Atoms | Chelate Ring Size | Typical Donor Type |
| Enolic Oxygen, N2-Nitrogen | 5-membered | Bidentate (N,O) |
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates with this compound typically involves the reaction of the ligand with a suitable metal salt in the presence of a base. The base facilitates the deprotonation of the pyrazol-5-ol hydroxyl group, generating the anionic ligand required for coordination.
General Synthesis: A common synthetic route involves dissolving the pyrazole ligand in a suitable solvent, such as ethanol or methanol. A base (e.g., sodium hydroxide, sodium acetate (B1210297), or triethylamine) is added to the solution to deprotonate the ligand. Subsequently, a solution of the metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Ni(II), Co(II), Zn(II)) in the same or a miscible solvent is added, often leading to the precipitation of the metal complex. The reaction mixture may be stirred at room temperature or heated under reflux to ensure complete reaction. nih.govresearchgate.net The resulting solid complex can then be isolated by filtration, washed, and purified by recrystallization.
Characterization: The synthesized metal chelates are characterized using a combination of spectroscopic and analytical techniques to determine their structure, composition, and coordination geometry.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequency of the C=O/C=N groups in the pyrazolone (B3327878) ring typically shifts to a lower wavenumber, indicating the involvement of these groups in bonding with the metal. The disappearance of the broad O-H stretching band from the free ligand spectrum also confirms deprotonation and coordination.
UV-Visible Spectroscopy: Electronic spectra provide information about the coordination environment around the metal ion. The position and intensity of d-d transition bands can help in assigning the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Shifts in the proton and carbon signals upon coordination can provide insights into the binding mode.
The table below summarizes typical characterization data for pyrazolone-based metal complexes.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift of ν(C=O)/ν(C=N) to lower frequency | Coordination of oxygen/nitrogen to metal |
| Disappearance of ν(O-H) band | Deprotonation of the ligand | |
| UV-Vis Spectroscopy | Appearance of d-d transition bands | Information on coordination geometry |
| X-ray Diffraction | Bond lengths and angles | Definitive structure and coordination mode |
Photochemical Transformations and Photochromism
Photochromism is a phenomenon where a chemical species undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. Pyrazole derivatives have been identified as a class of compounds that can exhibit photochromic behavior. mdpi.com
The photochemical properties of this compound are expected to be influenced by its structural features, including the pyrazole core and the aromatic substituents. While specific studies on this exact molecule are scarce, the behavior of related pyrazolone and pyrazole systems provides insight into potential photochemical transformations.
Photo-induced Isomerization and Tautomerism: One of the most common mechanisms for photochromism in heterocyclic compounds involves photo-induced isomerization or a shift in tautomeric equilibrium. For pyrazole-containing systems, UV irradiation can trigger transformations between different isomers. For example, some pyrazole derivatives exhibit a color change from colorless to colored upon UV irradiation, which is reversible upon heating or exposure to visible light. This change is often attributed to the formation of a more conjugated, colored species through a reversible ring-opening and ring-closing process or an intramolecular hydrogen transfer.
In a study on a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene, UV light exposure (e.g., at 365 nm) induced a color change from colorless to yellow. This was proposed to be due to the reversible photoisomerization involving the opening of the aziridine (B145994) ring to form a colored ylide species. While the structure of this compound is different, similar principles of photo-induced electronic state changes leading to structural reorganization could apply.
Potential Photochromic Behavior:
Initial State: In its ground state, this compound is likely a colorless or pale-colored solid.
Photo-irradiation: Upon irradiation with UV light, the molecule could be excited to a higher energy state, potentially leading to an intramolecular proton transfer from the hydroxyl group to the N2 nitrogen, forming a zwitterionic tautomer. This new species might possess an extended conjugation system, resulting in absorption in the visible region and thus appearing colored.
Reversion: This colored form could revert to the original, colorless form through a thermal back-reaction (thermochromism) or by irradiation with visible light (photochromism).
The efficiency of such photochemical transformations would depend on factors like the solvent, the solid-state packing, and the electronic nature of the aromatic substituents.
| Compound Class | Photochromic Behavior | Proposed Mechanism |
| Pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-enes | Colorless to yellow upon UV irradiation | Reversible aziridine ring-opening to form a colored ylide. |
| Arylazo-pyrazoles | Reversible E/Z isomerization | Photo-induced isomerization around the N=N double bond. mdpi.com |
| 4-Formyl-pyrazole derivatives | Colorless to red in solid state upon UV irradiation | Intramolecular hydrogen abstraction. |
Exploration of Biological Activities and Structure Activity Relationships of 1 2 Methoxyphenyl 3 Phenyl 1h Pyrazol 5 Ol and Its Analogs
In Vitro Mechanistic Studies of Bioactivity
The biological effects of 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol and its analogs are rooted in their interactions with various biomolecules. In vitro studies on related compounds have provided insights into the potential mechanisms of action, including enzyme inhibition, receptor modulation, and the perturbation of cellular pathways.
Enzyme Inhibition Mechanisms and Molecular Binding Interactions
The pyrazole (B372694) scaffold is a well-established pharmacophore known for its ability to inhibit various enzymes. While specific inhibitory data for this compound is not extensively documented, studies on analogous pyrazolone (B3327878) derivatives have demonstrated their potential as inhibitors of Janus kinases (JAKs). nih.govacs.org Molecular docking studies of pyrazolone derivatives against JAK2 and JAK3 have identified key interactions within the enzyme's active site. nih.govacs.org These interactions often involve hydrogen bonding and hydrophobic interactions with conserved residues in the hinge region of the kinase domain. nih.gov
Furthermore, molecular docking studies on other pyrazole derivatives have suggested their potential to inhibit receptor tyrosine kinases like VEGFR-2, as well as serine/threonine kinases such as Aurora A and CDK2. researchgate.netnih.gov For instance, certain 1,3,4-thiadiazole-substituted pyrazoles have shown low binding energies in the active sites of these kinases, indicating a potential for inhibitory activity. researchgate.netnih.gov The binding modes typically involve hydrogen bonds and van der Waals interactions with key amino acid residues in the ATP-binding pocket. nih.gov
A study on a pyrazoline derivative, 4-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, revealed its activity as a tyrosinase inhibitor, albeit with lower potency than the positive control, kojic acid. This suggests that the pyrazole core can be a scaffold for developing inhibitors of various enzymes, with the specific activity being dependent on the substitution pattern.
Table 1: Predicted and Analogous Enzyme Inhibition Data
| Compound/Analog | Target Enzyme | Predicted/Observed Activity | Key Interactions (from docking studies) |
|---|---|---|---|
| Pyrazolone Derivatives | Janus Kinases (JAK2/JAK3) | Potential Inhibition | Hydrogen bonding and hydrophobic interactions in the hinge region |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2, Aurora A, CDK2 | Potential Inhibition (low binding energy) | Hydrogen bonding and van der Waals interactions in the ATP-binding pocket |
Receptor Modulation and Ligand-Receptor Interaction Profiling
The 1-(2-methoxyphenyl) moiety present in the target compound is a key structural feature in ligands that modulate various receptors. For instance, compounds bearing a (2-methoxyphenyl)piperazine motif have been shown to be highly potent ligands for the 5-HT1A receptor. mdpi.com A study on N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine demonstrated a high binding affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. mdpi.com This suggests that the 2-methoxyphenyl group can play a crucial role in the interaction with this serotonin (B10506) receptor subtype. While the piperazine (B1678402) ring is not present in this compound, the potential for the 2-methoxyphenyl group to guide binding to similar receptors is noteworthy.
Docking studies of this class of compounds into the crystal structure of the 5-HT1A receptor could further elucidate the specific molecular interactions responsible for this high affinity. mdpi.com
Cellular Pathway Perturbations (e.g., Cell Cycle, Apoptosis Induction at Molecular Level, In Vitro)
A significant body of research points to the ability of pyrazole derivatives to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govwaocp.orgnih.govnih.govnih.gov For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were shown to induce dose- and time-dependent cytotoxicity in triple-negative breast cancer cells (MDA-MB-468). nih.govwaocp.org The most active compound in this series, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, induced apoptosis accompanied by an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity. nih.govwaocp.org This compound also caused cell cycle arrest in the S phase. nih.govwaocp.org
Another novel pyrazole derivative, PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide), demonstrated potent cytotoxicity against a panel of human cancer cell lines. nih.gov Mechanistic studies revealed that PTA-1 induces apoptosis through phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. nih.gov Furthermore, it was found to arrest cells in the S and G2/M phases of the cell cycle and disrupt microtubule organization by inhibiting tubulin polymerization. nih.gov
Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have also shown their ability to inhibit the growth of A549 lung cancer cells and induce apoptosis. nih.gov These findings collectively suggest that the pyrazole scaffold, including the pyrazol-5-ol core, is a promising framework for the development of anticancer agents that act by perturbing critical cellular pathways.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The biological activity of this compound and its analogs is intricately linked to their three-dimensional structure and the nature of their substituents. Structure-activity relationship (SAR) studies, often aided by computational modeling, are crucial for understanding these relationships and for the rational design of more potent and selective compounds.
Elucidation of Pharmacophoric Features and Key Structural Motifs
Pharmacophore modeling of pyrazolone-derived inhibitors of Janus kinases (JAKs) has identified key features necessary for activity. nih.govacs.org These models typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic aromatic regions. The pyrazol-5-ol tautomer can act as both a hydrogen bond donor and acceptor, making it a versatile scaffold for interacting with protein targets. The two aryl rings at the 1- and 3-positions provide the necessary hydrophobic features for binding.
The relative orientation of the phenyl rings with respect to the central pyrazole ring is also a critical determinant of biological activity. nih.gov X-ray crystallography studies on analogous 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol have shown that the dihedral angles between the pyrazole ring and the attached phenyl and methoxyphenyl rings can vary significantly. nih.gov These conformational preferences will influence how the molecule fits into a binding site.
Impact of Substituent Modifications on Molecular Interaction Profiles
The nature and position of substituents on the phenyl rings of 1-aryl-3-phenyl-1H-pyrazol-5-ol analogs have a profound impact on their biological activity. SAR studies on 1,3,5-trisubstituted-1H-pyrazole derivatives as potential anticancer agents highlighted the importance of specific substituents in enhancing cytotoxicity. researchgate.netrsc.org For instance, the presence of chlorophenyl, thiazole, and sulfonamide groups was found to be beneficial for activity against various cancer cell lines. researchgate.netrsc.org
Molecular docking studies have provided a molecular-level rationale for these SAR observations. For example, in the case of Bcl-2 inhibitors, key hydrogen bonding interactions between the pyrazole derivatives and the protein were identified as being crucial for high binding affinity. researchgate.netrsc.org
In the context of this compound, the 2-methoxy group on the N1-phenyl ring is expected to influence the molecule's conformation and electronic properties. This ortho-substituent can induce a twist in the phenyl ring relative to the pyrazole core, which may be favorable for binding to certain biological targets. The methoxy (B1213986) group can also participate in hydrogen bonding or dipole-dipole interactions within a binding pocket. The hydroxyl group at the 5-position of the pyrazole ring is a key feature, likely involved in critical hydrogen bonding interactions with the target protein.
Table 2: Summary of Structure-Activity Relationships for Pyrazole Analogs
| Structural Feature | Impact on Biological Activity | Rationale |
|---|---|---|
| Pyrazol-5-ol Core | Essential for activity | Acts as a hydrogen bond donor/acceptor, a key interaction point with target proteins. |
| Aryl Rings at N1 and C3 | Hydrophobic interactions | Provide necessary hydrophobic contacts within the binding site. |
| Substituents on Aryl Rings | Modulate potency and selectivity | Can introduce additional hydrogen bonding, hydrophobic, or electronic interactions; influence conformation. |
In Silico Molecular Docking and Binding Mode Analysis with Biological Targets
Molecular docking simulations have been instrumental in elucidating the potential binding modes and affinities of pyrazole derivatives with various biological targets, providing a rationale for their observed biological activities. These computational studies predict how these molecules interact with the active sites of key proteins involved in cancer and microbial infections.
For instance, analogs of this compound have been docked against several protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netresearchgate.net One study on 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide derivatives identified key interactions within the EGFR tyrosine kinase active site. The compound with the best interaction score formed hydrogen bonds and other interactions with specific amino acid residues, including Thr766, Gln767, Thr830, Cys575, Ala719, and Met769. researchgate.net
Similarly, docking studies of various pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 have revealed significant binding affinities, suggesting their potential as inhibitors of these kinases. researchgate.net The interactions typically involve hydrogen bonding with residues in the hinge region of the kinase domain and hydrophobic interactions within the ATP-binding pocket. In the context of antimicrobial activity, docking studies have identified bacterial DNA gyrase as a plausible target. nih.gov The analysis of novel 1,3-diphenyl-1H-pyrazol-5-ols showed that these compounds could fit into the ATP-binding site of the GyrB subunit, suggesting a mechanism of action that involves the inhibition of DNA replication. nih.gov
| Analog Class | Target Protein | Predicted Binding Energy/Score | Key Interacting Residues |
| Pyrazoline-1-carbothioamides | EGFR Tyrosine Kinase | Not specified | Thr766, Gln767, Thr830, Met769 |
| Thiazole-Pyrazoles | DNA Gyrase (S. aureus) | -7.21 to -9.13 kcal/mol | Asp81, Glu58, Asn54, Gly85, Thr173 |
| Pyrazole Derivatives | VEGFR-2 (2QU5) | -10.09 kJ/mol | Not specified |
| Pyrazole Derivatives | Aurora A (2W1G) | -8.57 kJ/mol | Not specified |
| Pyrazole Derivatives | CDK2 (2VTO) | -10.35 kJ/mol | Not specified |
Mechanistic Investigations in Specific Biological Contexts (In Vitro)
Following computational predictions, in vitro studies provide concrete evidence of the biological activities and molecular mechanisms of these pyrazole compounds.
Molecular Mechanisms of Antimicrobial Action (e.g., against bacterial and fungal enzymes)
The antimicrobial properties of pyrazole derivatives have been attributed to their ability to interfere with essential microbial enzymes. Research on newly synthesized 1,3-diphenyl-1H-pyrazol-5-ols has substantiated the in silico findings that DNA gyrase is a key molecular target. nih.gov These compounds exhibited significant inhibitory activity against various pathogenic microbes, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and the fungus Candida albicans. nih.gov The proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to bacterial cell death. nih.gov The minimum inhibitory concentration (MIC) values for the most potent of these analogs demonstrate their effectiveness at low concentrations. nih.gov
| Compound | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. K. pneumonia | MIC (µg/mL) vs. C. albicans |
| Analog 7 | 15.62 | 31.25 | 31.25 | 62.5 | 31.25 |
| Analog 8 | 15.62 | 15.62 | 31.25 | 31.25 | 15.62 |
| Analog 12 | 7.81 | 15.62 | 15.62 | 31.25 | 15.62 |
| Analog 13 | 7.81 | 7.81 | 15.62 | 15.62 | 7.81 |
| Analog 19 | 3.9 | 7.81 | 7.81 | 15.62 | 7.81 |
| Ciprofloxacin | 7.81 | 7.81 | 3.9 | 3.9 | - |
| Clotrimazole | - | - | - | - | 7.81 |
Antioxidant Mechanisms (e.g., Reactive Oxygen Species Scavenging, Metal Chelation)
Many pyrazole derivatives exhibit antioxidant properties, which are often evaluated through their ability to scavenge free radicals. The primary mechanism appears to be hydrogen atom donation to neutralize reactive oxygen species (ROS). This activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net
Studies on various 5-aminopyrazole derivatives have shown a range of antioxidant activities, indicating that the substitution pattern on the pyrazole and phenyl rings significantly influences their radical scavenging potential. nih.gov For example, certain derivatives demonstrated notable antioxidant activity in the DPPH assay, while others were less effective. nih.gov In addition to direct radical scavenging, some pyrazole compounds have been shown to inhibit ROS production in biological systems like human platelets, suggesting a protective effect against oxidative stress. nih.gov While metal chelation is a possible antioxidant mechanism for compounds with appropriate functional groups, the dominant mechanism reported for this class is radical scavenging. nih.gov
Molecular Targets and Cellular Mechanisms of Anticancer Activity (In Vitro Cell Line Studies)
The anticancer activity of pyrazole derivatives is multifaceted, involving the modulation of several key cellular pathways that lead to the inhibition of cancer cell growth and induction of apoptosis. In vitro studies using various human cancer cell lines have identified several molecular targets and mechanisms.
One significant mechanism is the induction of apoptosis, or programmed cell death. A study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) showed that the most active compound induced apoptosis, which was associated with an elevated level of ROS and increased activity of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov Furthermore, this compound was found to cause cell cycle arrest in the S phase, thereby halting cell proliferation. nih.gov
Other studies have focused on the inhibition of specific enzymes crucial for cancer cell survival and proliferation. Pyrazolo[3,4-d]pyrimidinone derivatives have been shown to be potent inhibitors of CDK1 and CDK2, enzymes that regulate the cell cycle. ekb.eg The inhibition of these kinases leads to cell cycle arrest and prevents cancer cell division. The cytotoxic effects of various pyrazole analogs have been demonstrated across a range of cancer cell lines, including those from colon (HCT-116), prostate (PC-3), liver (HepG-2), and oral squamous cell carcinoma. semanticscholar.orgresearchgate.net The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure and the cancer cell line being tested. researchgate.net
| Analog Class | Cancer Cell Line | IC50 (µM) | Observed Mechanism |
| 1,3,5-trisubstituted pyrazole | MDA-MB-468 (Breast) | 6.45 | Apoptosis induction, ROS generation, Caspase 3 activation, S-phase arrest |
| Pyrazolo[3,4-d]pyrimidinone | RXF-393 (Renal) | 17.88 | CDK1/CDK2 Inhibition |
| Pyrazolo[3,4-d]pyrimidinone | HOP-92 (Lung) | 29.37 | CDK1/CDK2 Inhibition |
| Pyrazole-benzenesulphonamide | HSC-2 (Oral) | 6.7 | Cytotoxicity |
| Pyrazole-benzenesulphonamide | HSC-3 (Oral) | 9.3 | Cytotoxicity |
| 5-(4-methoxyphenyl)-pyrazol-3-one | HCT-116 (Colon) | 1.12 - 9.34 | Cytotoxicity |
| 5-(4-methoxyphenyl)-pyrazol-3-one | PC-3 (Prostate) | 1.34 - 8.91 | Cytotoxicity |
Advanced Applications and Future Research Directions
Potential as Scaffolds for Novel Chemical Entities
The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov Pyrazole derivatives have been successfully developed into a variety of therapeutic agents. nih.gov This established importance suggests that 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol holds considerable promise as a foundational structure for the synthesis of new bioactive molecules.
Researchers can systematically modify the peripheral substituents—the 2-methoxyphenyl ring, the 3-phenyl ring, and the 5-hydroxyl group—to generate a library of novel derivatives. These modifications can fine-tune the compound's steric, electronic, and lipophilic properties, potentially leading to the discovery of new chemical entities with specific pharmacological profiles. The development of novel hydrazones and 1,3,4-oxadiazole (B1194373) derivatives from pyrazole scaffolds has been explored for creating new antimicrobial and antioxidant agents. researchgate.netijper.org
Table 1: Potential Modifications and Target Activities
| Modification Site | Potential New Functional Group | Targeted Biological Activity |
|---|---|---|
| 5-hydroxyl group | Ethers, Esters, Amines | Enhanced binding affinity, Improved metabolic stability |
| 3-phenyl ring | Halogens, Nitro groups, Alkyl groups | Modulated potency and selectivity |
Role in Advanced Materials Science
The application of pyrazole derivatives extends into the realm of materials science, where they have been utilized as analytical reagents and in the development of fluorescent materials. nih.gov The inherent aromaticity and conjugated π-system of the pyrazole ring system in this compound suggest its potential for creating novel functional materials.
Fluorescent Dyes: The fusion of pyrazole moieties with other aromatic systems has led to the creation of highly fluorescent compounds. mdpi.com The structure of this compound provides a backbone that could be modified to develop new fluorescent dyes. For instance, extending the conjugation or introducing specific electron-donating or withdrawing groups could tune the emission and absorption wavelengths, making them suitable for applications in bio-imaging and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Some pyrazole-based compounds have been shown to exhibit excited-state intramolecular proton transfer (ESIPT), resulting in dual-band fluorescence, a property valuable for creating sensors. mdpi.com
Analytical Reagents: Pyrazoles have been historically used as effective analytical reagents. nih.gov The hydroxyl group and the nitrogen atoms in the pyrazole ring of this compound can act as coordination sites for metal ions. This suggests its potential use as a chelating agent for the detection and quantification of specific metal ions, forming the basis for new colorimetric or fluorometric sensors.
Non-Biological Sensors: The sensitivity of pyrazole-based fluorescent dyes to their environment, such as changes in pH or the presence of specific analytes, opens up possibilities for their use as non-biological sensors. mdpi.commdpi.com Derivatives of this compound could be engineered to detect environmental pollutants or other chemical species.
Interdisciplinary Research Prospects
The versatile nature of the this compound scaffold creates opportunities for collaborative research across different scientific disciplines.
Medicinal Chemistry and Materials Science: A key area of interdisciplinary research is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. By incorporating fluorescent properties into biologically active derivatives of this compound, it may be possible to create compounds that not only treat a disease but also allow for real-time monitoring of its distribution and target engagement through fluorescence imaging.
Supramolecular Chemistry: The hydrogen bonding capabilities of the hydroxyl group and the nitrogen atoms can be exploited in the design of complex supramolecular assemblies. These organized structures could find applications in areas such as drug delivery, catalysis, and the development of smart materials.
Challenges and Future Perspectives in this compound Chemistry
While the potential applications are vast, several challenges need to be addressed to fully realize the promise of this compound and its derivatives.
Table 2: Challenges and Future Research Directions
| Challenge | Future Perspective / Research Direction |
|---|---|
| Regioselective Synthesis | Development of novel synthetic methodologies to achieve precise control over the substitution patterns on the pyrazole core is crucial for establishing clear structure-activity relationships. researchgate.net |
| Tautomerism | The potential for tautomerism in pyrazol-5-ol systems can complicate characterization and affect biological activity. Detailed spectroscopic and computational studies are needed to understand and control the tautomeric equilibrium. mdpi.com |
| Limited Photophysical Data | A comprehensive investigation of the photophysical properties (absorption, emission, quantum yield, lifetime) of the parent compound and its derivatives is essential for its development as a fluorescent material. |
| Biological Screening | Systematic screening of a diverse library of derivatives against a wide range of biological targets is required to uncover new therapeutic applications. uran.ua |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol?
The compound is synthesized via a Baker-Venkataram rearrangement followed by cyclization with phenyl hydrazine. A typical protocol involves refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in a mixture of absolute ethanol and glacial acetic acid for ~7 hours. Purification is achieved via silica gel column chromatography, with recrystallization in ethanol yielding the product (45% yield). This method ensures regioselective pyrazole ring formation and functionalization of the aromatic substituents .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) using instruments like the Stoe IPDS-II diffractometer is standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.8 Å, b = 10.3 Å, c = 14.1 Å, and β = 105.7°. The pyrazole core forms dihedral angles of 16.83°, 48.97°, and 51.68° with the methoxyphenyl, phenyl, and hydroxyphenyl rings, respectively. Hydrogen bonding (O–H···N) stabilizes the crystal lattice . Refinement is performed using SHELXL , with H atoms modeled via riding coordinates and displacement parameters tied to parent atoms .
Q. What spectroscopic techniques validate the structure of this compound?
- 1H-NMR : Peaks for methoxy (δ ~3.8–4.0 ppm), hydroxyl (δ ~10–12 ppm), and aromatic protons (δ ~6.5–8.0 ppm) confirm substitution patterns.
- X-ray crystallography : Absolute configuration and intermolecular interactions (e.g., hydrogen bonds) are resolved.
- IR spectroscopy : Stretching frequencies for O–H (~3200 cm⁻¹) and C=O/C=N (~1600–1700 cm⁻¹) verify functional groups .
Advanced Research Questions
Q. How can contradictions between computational modeling and experimental crystallographic data be resolved?
Discrepancies in dihedral angles or hydrogen-bonding networks may arise from crystal packing effects or dynamic tautomerism in solution. For example, crystallography may reveal a planar pyrazole ring, while DFT calculations predict slight distortions due to solvent interactions. To resolve this:
- Perform temperature-dependent NMR to probe tautomeric equilibria.
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state conformations .
- Validate computational models with high-resolution SCXRD data refined via SHELXL-2018 , which accounts for anisotropic displacement and disorder .
Q. What strategies improve the low yield (45%) observed in the standard synthesis?
Optimization approaches include:
- Solvent screening : Replace ethanol/acetic acid with DMF or toluene to enhance solubility of intermediates.
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining regioselectivity .
- Flow chemistry : Continuous processing minimizes side reactions and improves scalability .
Q. How does the substitution pattern influence pharmacological activity?
The 2-methoxyphenyl and 3-phenyl groups enhance lipophilicity and π-stacking interactions , critical for binding to biological targets. For example:
- The hydroxyl group at position 5 enables hydrogen bonding with enzymes (e.g., cyclooxygenase-2).
- Methoxy substituents modulate electron density, affecting antioxidant or anti-inflammatory activity.
Structure-activity relationship (SAR) studies require in vitro assays (e.g., COX-2 inhibition) paired with molecular docking to map binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
